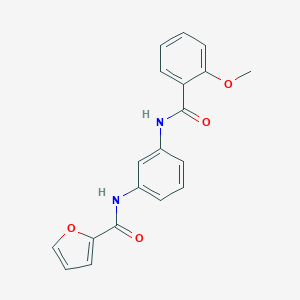
N-(3-(2-methoxybenzamido)phenyl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(2-methoxybenzamido)phenyl)furan-2-carboxamide, also known as MBP-84, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
Mecanismo De Acción
The mechanism of action of N-(3-(2-methoxybenzamido)phenyl)furan-2-carboxamide is not fully understood. However, studies have shown that N-(3-(2-methoxybenzamido)phenyl)furan-2-carboxamide exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. Additionally, N-(3-(2-methoxybenzamido)phenyl)furan-2-carboxamide has been shown to inhibit the proliferation of cancer cells by inhibiting cell cycle progression. Furthermore, N-(3-(2-methoxybenzamido)phenyl)furan-2-carboxamide has been shown to possess antioxidant properties and has potential applications in the treatment of oxidative stress-related diseases.
Biochemical and Physiological Effects:
N-(3-(2-methoxybenzamido)phenyl)furan-2-carboxamide has been shown to possess various biochemical and physiological effects. Studies have shown that N-(3-(2-methoxybenzamido)phenyl)furan-2-carboxamide exhibits potent anticancer activity by inducing apoptosis in cancer cells and inhibiting cell cycle progression. Additionally, N-(3-(2-methoxybenzamido)phenyl)furan-2-carboxamide has been shown to possess neuroprotective properties and has potential applications in the treatment of neurodegenerative diseases. Furthermore, N-(3-(2-methoxybenzamido)phenyl)furan-2-carboxamide has been shown to possess anti-inflammatory properties and has potential applications in the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(3-(2-methoxybenzamido)phenyl)furan-2-carboxamide in lab experiments include its potent anticancer activity, neuroprotective properties, and anti-inflammatory properties. Additionally, N-(3-(2-methoxybenzamido)phenyl)furan-2-carboxamide is a synthetic compound, which allows for easy synthesis and modification. However, the limitations of using N-(3-(2-methoxybenzamido)phenyl)furan-2-carboxamide in lab experiments include its limited solubility in water and its potential toxicity at high concentrations.
List of
Direcciones Futuras
1. Further studies on the mechanism of action of N-(3-(2-methoxybenzamido)phenyl)furan-2-carboxamide in cancer cells and neurodegenerative diseases.
2. Development of N-(3-(2-methoxybenzamido)phenyl)furan-2-carboxamide derivatives with improved solubility and toxicity profiles.
3. Evaluation of the potential of N-(3-(2-methoxybenzamido)phenyl)furan-2-carboxamide as a therapeutic agent in various preclinical and clinical studies.
4. Investigation of the potential of N-(3-(2-methoxybenzamido)phenyl)furan-2-carboxamide as a diagnostic tool for various diseases.
5. Exploration of the potential of N-(3-(2-methoxybenzamido)phenyl)furan-2-carboxamide in combination with other anticancer, neuroprotective, and anti-inflammatory agents.
Métodos De Síntesis
The synthesis of N-(3-(2-methoxybenzamido)phenyl)furan-2-carboxamide has been achieved through various methods, including the reaction of 2-methoxybenzoyl chloride with 3-aminophenylfuran-2-carboxamide in the presence of a base. Other methods include the reaction of 2-methoxybenzoyl chloride with 3-aminophenylfuran-2-carboxylic acid followed by the subsequent reduction of the carboxylic acid group.
Aplicaciones Científicas De Investigación
N-(3-(2-methoxybenzamido)phenyl)furan-2-carboxamide has been extensively studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and inflammation. Studies have shown that N-(3-(2-methoxybenzamido)phenyl)furan-2-carboxamide exhibits potent anticancer activity against various cancer cell lines, including breast cancer, colon cancer, and lung cancer. Additionally, N-(3-(2-methoxybenzamido)phenyl)furan-2-carboxamide has been shown to possess neuroprotective properties and has potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, N-(3-(2-methoxybenzamido)phenyl)furan-2-carboxamide has been shown to possess anti-inflammatory properties and has potential applications in the treatment of various inflammatory diseases.
Propiedades
Fórmula molecular |
C19H16N2O4 |
|---|---|
Peso molecular |
336.3 g/mol |
Nombre IUPAC |
N-[3-[(2-methoxybenzoyl)amino]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C19H16N2O4/c1-24-16-9-3-2-8-15(16)18(22)20-13-6-4-7-14(12-13)21-19(23)17-10-5-11-25-17/h2-12H,1H3,(H,20,22)(H,21,23) |
Clave InChI |
DVSPKAXAAPVWJO-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CO3 |
SMILES canónico |
COC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B246173.png)
![N-[2-(4-Methoxy-phenyl)-6-methyl-2H-benzotriazol-5-yl]-nicotinamide](/img/structure/B246174.png)

![1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B246177.png)
![1-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B246178.png)
![1-[(2-bromo-4,5-dimethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B246179.png)
![1,4-Bis[(4-ethoxyphenyl)sulfonyl]piperazine](/img/structure/B246183.png)

![3-methyl-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B246188.png)


![N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B246192.png)
![2-fluoro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B246201.png)
